molecular formula C19H22Br2N4O6S B10779992 (2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide

(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide

Cat. No.: B10779992
M. Wt: 594.3 g/mol
InChI Key: QTXVPJOTKLUYMQ-QGZVFWFLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JG26 involves multiple steps, including the preparation of intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving bromination, sulfonation, and amidation .

Industrial Production Methods

Industrial production methods for JG26 are not widely documented. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

JG26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamides, while reduction may produce amines .

Mechanism of Action

JG26 exerts its effects by inhibiting the activity of ADAM17, ADAM8, ADAM10, and MMP-12. These enzymes play crucial roles in various biological processes, including cell signaling, inflammation, and tissue remodeling. By inhibiting these enzymes, JG26 modulates the immune response and reduces inflammation .

Properties

Molecular Formula

C19H22Br2N4O6S

Molecular Weight

594.3 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide

InChI

InChI=1S/C19H22Br2N4O6S/c20-13-8-12(9-14(21)10-13)11-31-15-3-5-16(6-4-15)32(29,30)25-17(18(26)24-28)2-1-7-23-19(22)27/h3-6,8-10,17,25,28H,1-2,7,11H2,(H,24,26)(H3,22,23,27)/t17-/m1/s1

InChI Key

QTXVPJOTKLUYMQ-QGZVFWFLSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)N[C@H](CCCNC(=O)N)C(=O)NO

Canonical SMILES

C1=CC(=CC=C1OCC2=CC(=CC(=C2)Br)Br)S(=O)(=O)NC(CCCNC(=O)N)C(=O)NO

Origin of Product

United States

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